molecular formula C16H19F3N2O2 B2571874 4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide CAS No. 2202291-00-5

4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide

Cat. No. B2571874
CAS RN: 2202291-00-5
M. Wt: 328.335
InChI Key: IZQHIUIBIULOGI-UHFFFAOYSA-N
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Description

4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known as TFB-TMPTA and has a molecular formula of C20H23F3N2O2.

Mechanism of Action

The mechanism of action of TFB-TMPTA is not fully understood, but it is believed to act as a crosslinker by forming covalent bonds between polymer chains. This leads to the formation of a three-dimensional network that enhances the mechanical and physical properties of the resulting material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of TFB-TMPTA. However, it has been reported to be non-toxic and biocompatible, making it suitable for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One advantage of using TFB-TMPTA in lab experiments is its ability to form stable and robust hydrogels. This makes it useful for the fabrication of scaffolds for tissue engineering and drug delivery systems. However, one limitation is the difficulty in controlling the crosslinking density, which can affect the physical and mechanical properties of the resulting material.

Future Directions

There are several future directions for the use of TFB-TMPTA in scientific research. One potential application is in the development of biosensors for the detection of biomolecules. Another direction is the use of TFB-TMPTA in the synthesis of stimuli-responsive materials that can respond to changes in the environment. Additionally, TFB-TMPTA can be used in the fabrication of microfluidic devices for the analysis of cells and tissues.

Synthesis Methods

The synthesis of TFB-TMPTA involves the reaction of 4-aminobenzamide with 4,4,4-trifluoro-2-methyl-2-butenal in the presence of a catalyst such as triethylamine. The resulting product is then reacted with acryloyl chloride to obtain the final compound.

Scientific Research Applications

TFB-TMPTA has been used in various scientific research applications such as in the synthesis of fluorescent polymers and as a crosslinker in the preparation of hydrogels. This compound has also been used in the fabrication of microfluidic devices for the detection of biomolecules.

properties

IUPAC Name

4-[(prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O2/c1-4-13(22)20-9-11-5-7-12(8-6-11)14(23)21-15(2,3)10-16(17,18)19/h4-8H,1,9-10H2,2-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQHIUIBIULOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)(F)F)NC(=O)C1=CC=C(C=C1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(prop-2-enamido)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide

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